Ácido (2-(benciloxi)-4-(trifluorometoxi)fenil)borónico

Descripción general

Descripción

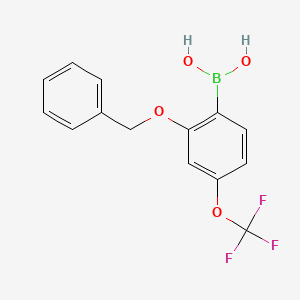

(2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with benzyloxy and trifluoromethoxy groups. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.

Aplicaciones Científicas De Investigación

Chemical Applications

1.1 Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction , which facilitates the formation of carbon-carbon bonds. This reaction is pivotal in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

- Table 1: Key Reactions Involving (2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki-Miyaura | Formation of biaryl compounds | |

| Borylation | Introduction of boron into organic molecules | |

| Cross-coupling | Linking different organic fragments |

Biological Applications

2.1 Biochemical Probes

Due to its ability to interact with biological molecules, this compound is being investigated as a biochemical probe. Its boronic acid functional group can form reversible covalent bonds with diols, influencing enzymatic activity and metabolic pathways.

- Case Study: Enzyme Modulation

Research indicates that compounds similar to (2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid can inhibit enzymes involved in critical biochemical processes. For instance, studies have shown that these compounds can effectively modulate the activity of proteases, which are essential for various cellular functions.

2.2 Therapeutic Potential

The compound's unique structure positions it as a candidate for drug development, particularly in cancer therapy. Boron-containing drugs are being researched for their potential in neutron capture therapy, where boron compounds selectively target tumor cells.

Industrial Applications

3.1 Material Science

In the field of materials science, (2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid is utilized in the production of advanced materials such as polymers and electronic components. Its unique chemical properties allow for the development of materials with enhanced performance characteristics.

- Table 2: Industrial Uses of (2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid

| Application | Description | Impact |

|---|---|---|

| Polymer Production | Used as a monomer for synthesizing polymers | Improved mechanical properties |

| Electronics | Component in semiconductor materials | Enhanced conductivity |

Mecanismo De Acción

Target of Action

Boronic acids and their esters are generally considered valuable compounds for the design of new drugs and drug delivery devices .

Mode of Action

The compound undergoes a process known as catalytic protodeboronation . This process involves the removal of a boron atom from the boronic ester, which is then replaced by a hydrogen atom. This reaction is facilitated by a radical approach .

Biochemical Pathways

The protodeboronation process is paired with a Matteson–CH2–homologation, allowing for a formal anti-Markovnikov alkene hydromethylation The hydromethylation sequence has been applied to methoxy protected compounds .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water .

Result of Action

The result of the protodeboronation and subsequent hydromethylation processes is the transformation of the original compound into a new compound with altered properties . This transformation has been used in the formal total synthesis of various compounds .

Action Environment

The rate of hydrolysis of phenylboronic pinacol esters, such as (2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid, is dependent on the substituents in the aromatic ring and the pH of the environment . The reaction rate is considerably accelerated at physiological pH . Therefore, environmental factors such as pH can significantly influence the compound’s action, efficacy, and stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid typically involves the following steps:

Formation of the Phenyl Ring Substituents: The benzyloxy and trifluoromethoxy groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.

Boronic Acid Introduction: The boronic acid group is introduced via a borylation reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling. This reaction involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Industrial Production Methods

In an industrial setting, the production of (2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.

Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields phenols, while reduction can produce boronate esters.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: Lacks the benzyloxy and trifluoromethoxy substituents, making it less versatile in certain applications.

(4-Trifluoromethoxy)phenylboronic Acid: Similar structure but without the benzyloxy group, which may affect its reactivity and binding properties.

(2-Benzyloxy)phenylboronic Acid: Lacks the trifluoromethoxy group, which can influence its chemical behavior and applications.

Uniqueness

The presence of both benzyloxy and trifluoromethoxy groups in (2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid imparts unique chemical properties, such as enhanced stability and reactivity. These features make it a valuable compound for various synthetic and research applications, distinguishing it from other similar boronic acids.

Actividad Biológica

(2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in various biological applications, including enzyme inhibition and drug design.

- Molecular Formula : C13H12B F3O3

- CAS Number : 1704064-19-6

- Structural Features : The compound consists of a benzyloxy group and a trifluoromethoxy group attached to a phenylboronic acid moiety, enhancing its reactivity and potential interactions with biological targets.

The biological activity of (2-(benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid is primarily attributed to its ability to interact with specific enzymes. The boronic acid group can form covalent bonds with hydroxyl-containing residues in enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have assessed the antimicrobial properties of related phenylboronic acids. For instance, compounds structurally similar to (2-(benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid have shown moderate antibacterial effects against various strains, including Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values for these compounds indicate significant activity, suggesting that this class of compounds could be developed as antibacterial agents .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 2-formyl-5-trifluoromethyl phenylboronic acid | E. coli | 50 |

| 2-formyl-5-trifluoromethyl phenylboronic acid | Candida albicans | 100 |

| AN2690 (Tavaborole) | Candida albicans | 75 |

Enzyme Inhibition Studies

Research indicates that boronic acids can inhibit leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis. The inhibition mechanism involves the formation of a spiroboronate complex with AMP, disrupting normal enzymatic function. This pathway has been explored using docking studies that demonstrate how similar compounds bind to the active site of LeuRS .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of various boronic acids against Bacillus cereus and found that certain derivatives exhibited lower MIC values than established antibiotics, indicating their potential as novel antimicrobial agents .

- Antifungal Properties : Another investigation revealed that boronic acids could inhibit fungal growth effectively, with some compounds exhibiting superior performance compared to traditional antifungal treatments .

Propiedades

IUPAC Name |

[2-phenylmethoxy-4-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BF3O4/c16-14(17,18)22-11-6-7-12(15(19)20)13(8-11)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRMWAKVUHCRAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC(F)(F)F)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.